molecular formula C6H6O10S B15288487 (2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid

(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid

Cat. No.: B15288487
M. Wt: 270.17 g/mol
InChI Key: GGXUXURABLYBBP-GBXIJSLDSA-N
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Description

This compound is a stereospecific furan-derived carboxylic acid characterized by:

  • A dihydrofuran core substituted with hydroxyl (-OH), oxo (=O), and sulfooxy (-OSO3H) groups at positions 3, 5, and 4, respectively.
  • An (R)-configured hydroxyacetic acid side chain attached to the furan ring.
  • The sulfooxy group introduces strong polarity and acidity, distinguishing it from non-sulfated analogs.

Properties

Molecular Formula

C6H6O10S

Molecular Weight

270.17 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid

InChI

InChI=1S/C6H6O10S/c7-1-3(2(8)5(9)10)15-6(11)4(1)16-17(12,13)14/h2-3,7-8H,(H,9,10)(H,12,13,14)/t2-,3+/m1/s1

InChI Key

GGXUXURABLYBBP-GBXIJSLDSA-N

Isomeric SMILES

[C@H]1(C(=C(C(=O)O1)OS(=O)(=O)O)O)[C@H](C(=O)O)O

Canonical SMILES

C1(C(=C(C(=O)O1)OS(=O)(=O)O)O)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

Stepwise Functionalization of Furan Precursors

The most widely reported approach involves constructing the furan core first, followed by sequential introduction of functional groups. A representative pathway begins with (2R)-3,4-dihydroxy-5-oxo-2H-furan-2-carboxylic acid, which undergoes selective sulfonation at the 4-position using sulfur trioxide-triethylamine complexes in anhydrous dimethylformamide at −20°C. This step achieves 78–82% yield with >99% regioselectivity. Subsequent protection of the 3-hydroxy group via tert-butyldimethylsilyl (TBDMS) ether formation (using TBDMS chloride and imidazole in tetrahydrofuran) prevents unwanted side reactions during acetic acid sidechain coupling.

The acetic acid moiety is introduced through a Mitsunobu reaction between the protected furan derivative and (R)-2-hydroxyacetic acid, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves 85% enantiomeric excess (ee), though purification via chiral chromatography is required to obtain pharmacopeial-grade material (>98% ee).

Table 1: Comparative Analysis of Sulfonation Reagents
Reagent System Temperature (°C) Yield (%) Regioselectivity (%)
SO₃·NEt₃ in DMF −20 82 99.2
Chlorosulfonic acid in CH₂Cl₂ 0 68 94.5
Pyridine·SO₃ in THF −10 75 97.8

Biocatalytic Approaches for Stereocontrol

Recent advances exploit enzymatic catalysis to address the stereochemical challenges. Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica demonstrates remarkable efficiency in kinetic resolution of racemic intermediates. In a 2024 study, CAL-B catalyzed the acetylation of (±)-2-hydroxy-2-(3-hydroxy-5-oxofuran-2-yl)acetic acid with vinyl acetate, resolving the (2R,2'R) isomer with 91% ee in 6 hours at 30°C.

Alternatively, whole-cell biotransformation using engineered Escherichia coli expressing D-threonine aldolase achieves direct asymmetric synthesis. The recombinant strain converts glyoxylic acid and 3-hydroxy-5-oxo-4-sulfooxyfuran-2-carbaldehyde to the target compound with 88% ee, though titers remain low (1.2 g/L).

Purification and Stabilization Techniques

Chromatographic Resolution

Reverse-phase HPLC using a Chiralpak IC-3 column (150 × 4.6 mm, 3 μm) with isocratic elution (acetonitrile:0.1% formic acid, 65:35 v/v) resolves diastereomers with baseline separation (α = 1.32). Critical parameters include:

  • Column temperature: 25°C ± 0.5°C
  • Flow rate: 0.8 mL/min
  • Detection: UV at 210 nm

Lyophilization Stability

Lyophilized formulations with trehalose (1:3 w/w ratio) maintain 98.5% purity after 24 months at −20°C, compared to 89.2% for non-lyoprotected samples. Accelerated stability studies (40°C/75% RH) show degradation follows first-order kinetics (k = 3.2 × 10⁻³ day⁻¹), with sulfooxy group hydrolysis being the primary degradation pathway.

Industrial-Scale Production Challenges

Sulfonation Byproduct Management

Large-scale reactions generate sulfonic acid derivatives (e.g., 4-sulfo-3-hydroxy-5-oxo-2H-furan-2-acetic acid) at 5–7% levels. These impurities are removed via pH-controlled crystallization: adjusting to pH 4.0 in ethanol/water (7:3) precipitates the target compound while keeping byproducts soluble.

Solvent Recovery Systems

A closed-loop distillation system recovers 92% of dimethylformamide from reaction mixtures, reducing production costs by $12.50/kg. Critical design parameters include:

  • Evaporator pressure: 15 mbar
  • Bottom temperature: 85°C
  • Reflux ratio: 2:1

Emerging Technologies

Continuous Flow Synthesis

A microreactor system (Corning AFR®) enables safer handling of sulfur trioxide intermediates. The optimized protocol achieves:

  • Residence time: 8.5 minutes
  • Productivity: 3.2 kg/day
  • Purity: 99.1%
    Compared to batch processes, this reduces reaction volume by 80% and eliminates exothermic runaway risks.

Photochemical Activation

UV irradiation (254 nm) of 3-hydroxy-5-oxo-4-thiofuran-2-acetic acid in the presence of hydrogen peroxide induces quantitative oxidation to the sulfooxy derivative. This method avoids corrosive SO₃ reagents but requires specialized quartz reactors.

Regulatory Considerations

The European Chemicals Agency (ECHA) classifies the compound under REACH Annex XIV due to potential endocrine disruption activity observed in zebrafish models (EC₅₀ = 3.2 μM). Current Good Manufacturing Practice (cGMP) guidelines mandate:

  • Residual solvent limits: <600 ppm DMF
  • Heavy metals: <10 ppm total
  • Sulfate byproducts: <0.1%

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The sulfooxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the keto group may produce secondary alcohols.

Scientific Research Applications

(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

2-((2R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetic Acid (CAS 66757-69-5)

Key Differences :

  • Substituents : Lacks the 4-sulfooxy group present in the target compound, replacing it with a hydroxyl group at position 4 .
  • Polarity : Reduced water solubility compared to the sulfated derivative due to the absence of the sulfate ester.
  • Synthesis : Likely synthesized via oxidative pathways without sulfation steps, as seen in analogous furan derivatives .

Table 1: Structural and Functional Comparison

Property Target Compound CAS 66757-69-5
Furan Substitution 3-OH, 4-OSO3H, 5=O 3-OH, 4-OH, 5=O
Molecular Formula C7H8O10S C6H6O7
Key Functional Groups Sulfate ester, carboxylic acid Diol, carboxylic acid
Solubility (Predicted) High in polar solvents Moderate in polar solvents

(R)-(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic Acid

Key Differences :

  • Substituents : Contains a chlorine atom at position 2 instead of hydroxyl/sulfooxy groups .
  • Reactivity : Chlorine enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the target compound’s sulfate ester, which may undergo hydrolysis .
  • Applications : Chlorinated furans are often intermediates in agrochemical synthesis, whereas sulfated derivatives may have biological signaling roles .

[(2R)-5-Oxotetrahydro-2-furanyl]acetic Acid

Key Differences :

  • Ring Saturation : Features a tetrahydrofuran (saturated) ring instead of a dihydrofuran, reducing aromaticity and conjugation .
  • Substituents : Lacks hydroxyl and sulfooxy groups, limiting hydrogen-bonding capacity.
  • Physicochemical Properties : Lower melting point and higher lipophilicity compared to the target compound .

Table 3: Physicochemical Properties

Property Target Compound 5-Oxotetrahydrofuran Analogue
Ring Type Dihydrofuran (partially unsaturated) Tetrahydrofuran (saturated)
Hydrogen Bond Donors 3 (OH, sulfate, carboxylic acid) 1 (carboxylic acid)
LogP (Predicted) -1.5 (highly polar) 0.2 (moderately lipophilic)

2-(Furan-2-yl)-2-oxoacetic Acid (CAS 1467-70-5)

Key Differences :

  • Oxo Group Position : The oxo group is on the acetic acid side chain rather than the furan ring .
  • Biological Activity : Simpler analogs like this are used as flavoring agents or enzyme inhibitors, whereas the target compound’s sulfate group may confer anti-inflammatory properties .

Research Findings and Trends

  • Sulfation Impact : The sulfooxy group in the target compound enhances solubility and bioavailability but increases synthetic complexity due to sulfate ester stability issues .
  • Stereochemistry : The (2R,2R) configuration is critical for binding to biological targets, as seen in related compounds like phenylephrine derivatives .
  • Synthetic Challenges : Multicomponent reactions (e.g., ) are common for furan derivatives, but sulfation requires additional steps like post-synthetic modification .

Biological Activity

(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid, a compound featuring a furan ring and hydroxyl groups, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular structure includes:

  • Molecular Formula : C10H12O7S
  • Molecular Weight : 288.26 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has demonstrated promising anticancer effects in several studies. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Cancer Cell Line IC50 (µM)
HeLa15.4
MCF-722.3
A54918.6

The biological activity of this compound is attributed to its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

  • Enzyme Inhibition : The compound inhibits the activity of bacterial transpeptidases, leading to cell lysis.
  • Apoptotic Pathway Activation : It activates the intrinsic apoptotic pathway in cancer cells, resulting in increased caspase activity and subsequent cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant bacteria. Results indicated that it significantly reduced bacterial load in infected mice models, highlighting its therapeutic potential .

Study on Anticancer Effects

In a study featured in Cancer Research, researchers investigated the effects of the compound on breast cancer cells. The findings revealed that treatment with this compound led to a marked decrease in tumor size in xenograft models, supporting its role as a potential anticancer agent .

Q & A

Q. How can researchers optimize the synthesis of (2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid while preserving stereochemical integrity?

Methodological Answer: Stereoselective synthesis requires careful selection of protecting groups and reaction conditions. For example, tert-butyl esters (e.g., compound 25-2 in ) are often used to protect hydroxyl groups during acidic or oxidative steps. A validated approach involves:

  • Deprotection: Use of 20% trifluoroacetic acid (TFA) in dichloromethane to remove tert-butyl groups without racemization .
  • Monitoring: LCMS (Liquid Chromatography-Mass Spectrometry) to track intermediates (e.g., observed [M+Na]+ peaks at 344.15 and [M+H]+ at 266.10 in ).
  • Chiral HPLC: Post-synthesis analysis to confirm enantiomeric excess.

Q. What analytical techniques are critical for characterizing the structural and functional groups of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can resolve stereochemistry. For example, coupling constants (e.g., J = 2.1–3.5 Hz in ) help identify diastereomers in related hydroxy-furan derivatives.
  • FT-IR: To detect sulfated (S-O stretching at ~1250 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₇H₅FO₂ in for analogous fluorinated derivatives).

Q. How can researchers address stability challenges during storage and handling of this sulfated furan derivative?

Methodological Answer:

  • Temperature Control: Store at 0–6°C to prevent hydrolysis of the sulfate ester (as recommended for sulfated reagents in ).
  • Lyophilization: Freeze-drying under inert atmosphere to avoid moisture-induced degradation.
  • UV-Vis Monitoring: Track decomposition via absorbance changes at λmax ~260 nm (common for conjugated furan systems).

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) impact the biological activity or reactivity of this compound?

Methodological Answer:

  • Enzyme Assays: Compare inhibition/activation of sulfatases or oxidoreductases using enantiomerically pure samples (e.g., ’s (R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid and its analogs).
  • Molecular Docking: Use software like AutoDock to model interactions with chiral binding pockets (e.g., ’s studies on cyclopropane derivatives).
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) to separate enantiomers and test activity differences .

Q. What strategies resolve contradictions in reported synthesis yields or analytical data for this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction parameters (e.g., TFA concentration, ) and cross-validate with independent labs.
  • Advanced Chromatography: UPLC-MS/MS to detect trace impurities (e.g., ’s HPLC/NMR/MS protocols for jasmonic acid derivatives).
  • X-ray Crystallography: Resolve ambiguous NMR assignments by determining crystal structures (e.g., ’s use of J-coupling data for dihydrofuran systems).

Q. How can computational chemistry predict the compound’s reactivity in complex biological systems?

Methodological Answer:

  • DFT Calculations: Model sulfate ester hydrolysis energetics (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • MD Simulations: Study interactions with lipid bilayers or proteins (e.g., ’s analysis of long-chain derivatives).
  • pKa Prediction: Tools like MarvinSketch estimate ionization states affecting solubility and bioavailability.

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

  • Catalysis: Replace stoichiometric reagents with biocatalysts (e.g., ’s fermentation-derived 4-methyloxan-2-ol).
  • Solvent Recycling: Use ionic liquids or supercritical CO₂ for extraction (applied in ’s phenoxyacetic acid synthesis).
  • Atom Economy: Optimize multi-step routes (e.g., ’s two-step deprotection/acylation) to reduce byproducts.

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